molecular formula C16H17NaO5 B14456199 sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate CAS No. 73698-61-0

sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate

Cat. No.: B14456199
CAS No.: 73698-61-0
M. Wt: 312.29 g/mol
InChI Key: PYQPVQCPVUFSKA-UHFFFAOYSA-M
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Description

“Sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate” is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. The starting materials might include 2-ethyl-7-methoxy-3-methylbenzofuran and a suitable butanoate derivative. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethyl groups.

    Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: Substitution reactions might occur at various positions on the benzofuran ring or the butanoate chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for various organic syntheses.

Biology

In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate could be investigated as a potential drug candidate, particularly if it shows promising biological activities.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-ethylbenzofuran, 7-methoxybenzofuran.

    Butanoate Derivatives: Compounds like ethyl butanoate, methyl butanoate.

Uniqueness

What sets sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate apart is its specific combination of functional groups and structural features, which might confer unique chemical and biological properties.

Properties

CAS No.

73698-61-0

Molecular Formula

C16H17NaO5

Molecular Weight

312.29 g/mol

IUPAC Name

sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate

InChI

InChI=1S/C16H18O5.Na/c1-4-12-9(2)15-10(11(17)6-8-14(18)19)5-7-13(20-3)16(15)21-12;/h5,7H,4,6,8H2,1-3H3,(H,18,19);/q;+1/p-1

InChI Key

PYQPVQCPVUFSKA-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C2=C(C=CC(=C2O1)OC)C(=O)CCC(=O)[O-])C.[Na+]

Origin of Product

United States

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